3-Hydroxy-2-isopropylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-HYDROXY-2-(PROPAN-2-YL)BENZAMIDE is an organic compound that belongs to the class of benzamides It features a benzene ring substituted with a hydroxy group at the third position and an isopropyl group at the second position, along with an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-2-(PROPAN-2-YL)BENZAMIDE can be achieved through several methods. One common approach involves the direct condensation of 3-hydroxybenzoic acid with isopropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane under mild conditions .
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives, including 3-HYDROXY-2-(PROPAN-2-YL)BENZAMIDE, often involves the use of green chemistry principles. For instance, the reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. This method offers advantages such as reduced reaction times, high yields, and eco-friendly processes .
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-2-(PROPAN-2-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF) are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst
Major Products Formed
Oxidation: Formation of 3-oxo-2-(propan-2-yl)benzamide or 3-carboxy-2-(propan-2-yl)benzamide.
Reduction: Formation of 3-hydroxy-2-(propan-2-yl)aniline.
Substitution: Various substituted benzamides depending on the electrophile used
Scientific Research Applications
3-HYDROXY-2-(PROPAN-2-YL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-HYDROXY-2-(PROPAN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The hydroxy group can form hydrogen bonds with target proteins, while the amide group can participate in various interactions, including hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxybenzamide: Lacks the isopropyl group, leading to different chemical and biological properties.
2-Isopropylbenzamide: Lacks the hydroxy group, affecting its reactivity and interactions.
3-Hydroxy-2-methylbenzamide: Similar structure but with a methyl group instead of an isopropyl group
Uniqueness
3-HYDROXY-2-(PROPAN-2-YL)BENZAMIDE is unique due to the presence of both the hydroxy and isopropyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-hydroxy-2-propan-2-ylbenzamide |
InChI |
InChI=1S/C10H13NO2/c1-6(2)9-7(10(11)13)4-3-5-8(9)12/h3-6,12H,1-2H3,(H2,11,13) |
InChI Key |
VPDDOJMXLIJDBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC=C1O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.